Cas no 2138020-57-0 (tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate)

Tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate is a specialized carbamate derivative used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, a benzyl moiety, and a ketone functionality, offering versatility in further functionalization. The Boc group provides stability under basic conditions and selective deprotection under acidic conditions, facilitating controlled synthetic pathways. The compound’s rigid 4,4-dimethyl-3-oxohexyl backbone enhances steric control in reactions. Its well-defined reactivity profile makes it valuable for constructing complex molecules, particularly in peptide and heterocycle synthesis, where precise protection-deprotection strategies are critical.
tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate structure
2138020-57-0 structure
Product name:tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate
CAS No:2138020-57-0
MF:C20H31NO3
MW:333.465046167374
CID:5992921
PubChem ID:165467394

tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2138020-57-0
    • EN300-795824
    • tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate
    • Inchi: 1S/C20H31NO3/c1-7-20(5,6)17(22)13-14-21(18(23)24-19(2,3)4)15-16-11-9-8-10-12-16/h8-12H,7,13-15H2,1-6H3
    • InChI Key: UFGUYOYVPFGNIX-UHFFFAOYSA-N
    • SMILES: O=C(CCN(C(=O)OC(C)(C)C)CC1C=CC=CC=1)C(C)(C)CC

Computed Properties

  • Exact Mass: 333.23039385g/mol
  • Monoisotopic Mass: 333.23039385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 46.6Ų

tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-795824-1.0g
tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate
2138020-57-0 95%
1.0g
$914.0 2024-05-22
Enamine
EN300-795824-0.25g
tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate
2138020-57-0 95%
0.25g
$840.0 2024-05-22
Enamine
EN300-795824-0.05g
tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate
2138020-57-0 95%
0.05g
$768.0 2024-05-22
Enamine
EN300-795824-0.1g
tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate
2138020-57-0 95%
0.1g
$804.0 2024-05-22
Enamine
EN300-795824-0.5g
tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate
2138020-57-0 95%
0.5g
$877.0 2024-05-22
Enamine
EN300-795824-2.5g
tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate
2138020-57-0 95%
2.5g
$1791.0 2024-05-22
Enamine
EN300-795824-5.0g
tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate
2138020-57-0 95%
5.0g
$2650.0 2024-05-22
Enamine
EN300-795824-10.0g
tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate
2138020-57-0 95%
10.0g
$3929.0 2024-05-22

Additional information on tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate

Professional Introduction to Tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate (CAS No. 2138020-57-0)

Tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate, with the CAS number 2138020-57-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a complex structure, exhibits unique chemical properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research.

The molecular structure of tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate comprises several key functional groups, including a tert-butyl group, a benzyl group, and a 4,4-dimethyl-3-oxohexyl moiety. These groups contribute to the compound's reactivity and its potential biological activity. The tert-butyl group, for instance, provides steric hindrance, which can influence the compound's interactions with biological targets. The benzyl group is often used in pharmaceuticals due to its ability to enhance solubility and stability. The 4,4-dimethyl-3-oxohexyl chain adds complexity to the molecule, potentially affecting its metabolic pathways and pharmacokinetic properties.

In recent years, there has been growing interest in carbamate derivatives as they exhibit a wide range of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active compounds. The specific structure of tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate suggests that it may have applications in the development of drugs targeting neurological disorders, inflammatory conditions, and other diseases.

One of the most compelling aspects of this compound is its potential in drug discovery. Researchers have been exploring carbamate-based molecules for their ability to modulate enzyme activity and receptor binding. The unique combination of functional groups in tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate makes it a promising candidate for further investigation. For instance, studies have shown that carbamate derivatives can interact with enzymes such as carbonic anhydrase and acetylcholinesterase, which are implicated in various physiological processes.

The synthesis of tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. The use of high-purity starting materials and optimized reaction pathways is crucial to ensure the desired yield and purity of the final product. Advances in synthetic chemistry have enabled more efficient and scalable production methods for complex molecules like this one.

In addition to its potential pharmaceutical applications, tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate may also find utility in biochemical research. Its unique structure can serve as a scaffold for designing new compounds with tailored properties. By modifying specific functional groups or introducing additional moieties, researchers can explore how these changes affect biological activity and interaction profiles.

The field of medicinal chemistry is constantly evolving, with new discoveries being made at a rapid pace. The study of carbamate derivatives continues to be a vibrant area of research due to their diverse biological activities and synthetic versatility. As our understanding of molecular interactions improves, compounds like tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate are likely to play an increasingly important role in the development of new treatments for human diseases.

In conclusion, tert-butyl N-benzyl-N-(4,4-dimethyl-3-oxohexyl)carbamate (CAS No. 2138020-57-0) is a multifaceted compound with significant potential in pharmaceuticals and biochemical research. Its complex structure and unique functional groups make it a valuable tool for drug discovery and molecular studies. As research in this area progresses, we can expect to see further applications and advancements emerge from the continued exploration of carbamate derivatives.

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